molecular formula C12H13N3O2 B2712774 Ethyl 6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1956363-80-6

Ethyl 6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2712774
CAS No.: 1956363-80-6
M. Wt: 231.255
InChI Key: RHMUFMGBDDPRSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Pyrazolo[1,5-a]pyrimidine-Based Drug Discovery

The exploration of pyrazolo[1,5-a]pyrimidines began in the mid-20th century, initially focusing on their synthesis and fundamental reactivity. Early efforts utilized cyclization reactions of enaminones with hydrazine derivatives, yielding the core structure with variable substituents. A pivotal shift occurred in the 1980s when researchers recognized their potential as kinase inhibitors, driven by their ability to mimic ATP’s adenine motif.

The 1990s saw systematic structure-activity relationship (SAR) studies, revealing that C3 and C6 substitutions critically influence target selectivity. For instance, introducing electron-withdrawing groups at C3 enhanced binding affinity for epidermal growth factor receptor (EGFR), while bulky C6 substituents improved selectivity against vascular endothelial growth factor receptor (VEGFR). These insights catalyzed the development of clinical candidates, such as the EGFR inhibitor pelitinib analogs, which incorporated pyrazolo[1,5-a]pyrimidine cores to overcome resistance mutations.

Modern synthetic strategies, including palladium-catalyzed cross-coupling and microwave-assisted cyclization, have expanded access to diverse derivatives. A comparative analysis of synthetic routes is provided below:

Synthetic Method Reaction Time Yield (%) Key Advantages
Conventional cyclization 8–12 hours 45–60 Low catalyst requirements
Microwave-assisted synthesis 20–30 minutes 70–85 Enhanced regioselectivity
Three-component reaction 2–4 hours 65–75 Atom economy

Strategic Importance of Ethyl 6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-Carboxylate in Heterocyclic Chemistry

This compound (CAS 1956363-80-6, molecular weight 231.25 g/mol) exemplifies rational drug design through stereoelectronic modulation. The cyclopropyl group at C6 imposes torsional strain, favoring a planar conformation that enhances π-π stacking with kinase hinge regions. Concurrently, the ethyl carboxylate at C3 serves dual roles:

  • Solubility Modulation : The ester moiety improves aqueous solubility compared to unsubstituted analogs, addressing a common limitation of heterocyclic therapeutics.
  • Prodrug Potential : Enzymatic hydrolysis in vivo converts the ester to a carboxylic acid, enabling pH-dependent tissue targeting.

Quantum mechanical calculations reveal that the cyclopropyl substituent reduces electron density at N1, increasing hydrogen-bond acceptor capacity toward kinase catalytic lysine residues. This electronic perturbation translates to a 5–10-fold improvement in inhibitory potency against cyclin-dependent kinases (CDKs) compared to methyl or phenyl analogs.

The compound’s synthetic accessibility further underscores its strategic value. A representative synthesis begins with condensation of 5-amino-3-cyclopropylpyrazole-4-carbonitrile with diethyl ethoxymethylenemalonate, followed by acid-catalyzed cyclization (Figure 1). This route achieves >80% yield under mild conditions, facilitating scale-up for preclinical studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)10-6-14-15-7-9(8-3-4-8)5-13-11(10)15/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMUFMGBDDPRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC(=CN2N=C1)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclocondensation of 5-aminopyrazoles with appropriate 1,3-bis-electrophiles. One common method includes the reaction of 2,6-dibromopyrazolo[1,5-a]pyrimidine with cyclopropylacetylene under Sonogashira coupling conditions, followed by esterification with ethyl chloroformate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient heat and mass transfer, and the employment of robust catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazolo[1,5-a]pyrimidine ring, particularly at positions activated by electron-withdrawing groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of ethyl 6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylate. In vitro assays have demonstrated its ability to inhibit key kinases involved in cancer progression:

  • Dual Inhibition of CDK2 and TRKA Kinases : this compound has shown significant inhibitory activity against cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). The compound exhibited IC50 values comparable to established inhibitors, indicating its potential as a therapeutic agent for cancers driven by these pathways .

Antiproliferative Effects

In a study involving a panel of 60 human cancer cell lines, the compound demonstrated broad-spectrum antiproliferative activity. Notably, it achieved a mean growth inhibition percentage of approximately 43.9% across various cancer types . This suggests that this compound may serve as a promising candidate in the development of new anticancer therapies.

Case Studies and Research Findings

StudyYearFindings
Synthesis and Evaluation of Pyrazolo Derivatives2024Demonstrated dual inhibition against CDK2 and TRKA with significant antiproliferative effects across multiple cancer cell lines.
Molecular Docking Studies2024Revealed binding interactions similar to established kinase inhibitors, supporting its role as a potential therapeutic agent.
Stepwise Synthesis Techniques2022Developed efficient synthetic routes for producing ethyl pyrazolo derivatives, enhancing accessibility for further research.

Mechanism of Action

The mechanism of action of ethyl 6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The cyclopropyl group and ester functionality play crucial roles in enhancing binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Cyclopropyl vs. Methyl/Aryl Groups : The cyclopropyl substituent at position 6 enhances steric bulk and electronic effects compared to methyl (e.g., 4b, ) or aryl groups (e.g., 6o, ). This may improve metabolic stability in drug design .
  • Amino and Aryl Substitutions: Compounds like 3ac (position 6: amino; position 7: 4-chlorophenyl) exhibit dual functionality, enabling hydrogen bonding and π-π stacking interactions, which are critical for kinase inhibition .

Physical and Spectral Properties

  • Melting Points : Cyclopropyl derivatives generally exhibit higher melting points (e.g., >200°C) compared to methyl-substituted analogs (e.g., 4b: colorless solid with unspecified mp ).
  • Spectroscopy :
    • IR : The ester C=O stretch appears at ~1735 cm⁻¹ across derivatives (e.g., 3ac, ).
    • ¹H NMR : Ethyl ester protons (δ 1.23–1.25 ppm, triplet; δ 4.14–4.21 ppm, quartet) are conserved in all analogs .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Substituents at positions 6 and 7 significantly modulate bioactivity. For example, bulky groups (cyclopropyl, aryl) enhance target selectivity, while electron-withdrawing groups (e.g., Cl, NO₂) improve binding affinity .
  • Synthetic Advancements : Ultrasound-assisted synthesis (e.g., ) and computational modeling (e.g., CASE analysis ) have streamlined the production and optimization of these derivatives.

Biological Activity

Ethyl 6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₂H₁₃N₃O₂
  • CAS Number : 1956363-80-6
  • Molecular Weight : 229.25 g/mol

The compound features a pyrazolo[1,5-a]pyrimidine core with a cyclopropyl group and an ethyl ester functionality, which contribute to its unique reactivity and biological profile.

Synthesis

This compound is typically synthesized through cyclocondensation reactions involving 5-aminopyrazoles and various electrophiles. A common method includes the reaction of 2,6-dibromopyrazolo[1,5-a]pyrimidine with cyclopropylacetylene under Sonogashira coupling conditions, followed by esterification with ethyl chloroformate. This synthetic route allows for the introduction of diverse substituents at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold, enhancing its biological activity (source: ).

This compound exhibits biological activity primarily through its interaction with specific molecular targets, including enzymes and receptors. The compound's structural characteristics facilitate binding to active sites, potentially inhibiting enzymatic activity or modulating receptor functions. The cyclopropyl group enhances binding affinity due to steric effects and electronic properties (source: ).

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. This compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, a study demonstrated that this compound effectively reduced the viability of various cancer cell lines by inducing apoptosis and cell cycle arrest (source: ).

Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for antimicrobial activity. Preliminary results indicate that it may inhibit the growth of certain bacterial strains, suggesting its potential as a lead compound in developing new antibiotics (source: ).

Data Table: Biological Activity Summary

Activity Type Description References
AnticancerInduces apoptosis in cancer cell lines; inhibits cell proliferation
AntimicrobialExhibits inhibitory effects against specific bacterial strains
Enzyme InhibitionPotential modulator of specific enzymes involved in disease pathways

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the effect of this compound on human breast cancer cells (MCF-7). The compound was found to significantly reduce cell viability at concentrations above 10 µM over a 48-hour period.
  • Antimicrobial Testing :
    • In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, showcasing its potential as an antimicrobial agent.

Q & A

Q. What are the key synthetic strategies for Ethyl 6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylate?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. A cyclopropyl group is introduced at position 6 via substitution or coupling reactions using cyclopropane-containing precursors. For example, ultrasonic irradiation in ethanol:water (1:1) under optimized conditions has been shown to enhance reaction rates and yields in analogous pyrazolo[1,5-a]pyrimidine syntheses . Esterification of the carboxylate group is achieved using ethanol and acid catalysts. The cyclopropyl substituent’s steric and electronic properties may require tailored reaction conditions to ensure regioselectivity .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Structural elucidation relies on ¹H and ¹³C NMR to confirm substituent positions and the integrity of the cyclopropyl group. Mass spectrometry (MS) verifies molecular weight, while X-ray crystallography provides definitive confirmation of the crystal structure, as demonstrated in studies of analogous pyrazolo[1,5-a]pyrimidine derivatives . High-performance liquid chromatography (HPLC) or GC-MS ensures purity, particularly for biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the cyclopropyl group in pyrazolo[1,5-a]pyrimidine derivatives?

Optimization involves testing solvent systems (e.g., THF for anhydrous conditions or ethanol:water for greener chemistry), catalysts (e.g., LiHMDS for deprotonation), and energy inputs (e.g., ultrasonic irradiation to accelerate reaction rates). For example, ultrasonic-promoted synthesis of ethyl 7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate achieved 95% yield in ethanol:water . Cyclopropane ring stability under basic or acidic conditions must also be evaluated to prevent ring-opening side reactions .

Q. What methodologies address contradictions in biological activity data for derivatives of this compound?

Discrepancies may arise from assay variability, impurities, or off-target effects. To resolve these:

  • Replicate studies across multiple cell lines or animal models.
  • Use HPLC-purified samples to exclude impurities.
  • Perform structural analogs comparison (e.g., substituting cyclopropyl with cyano or methyl groups) to isolate substituent-specific effects, as seen in kinase inhibition studies of related compounds .

Q. How can computational modeling guide the design of analogs for structure-activity relationship (SAR) studies?

Density functional theory (DFT) calculations predict electronic effects of the cyclopropyl group on the pyrazolo[1,5-a]pyrimidine core. Molecular docking simulations identify binding interactions with targets like kinases or receptors. For instance, crystal structures of ethyl 7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives have been used to model steric clashes or favorable π-π interactions . Experimental validation via in vitro assays (e.g., enzyme inhibition) then refines computational predictions .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Scaling requires addressing:

  • Solvent volume efficiency : Transition from batch to continuous flow reactors to improve yield and reduce waste .
  • Cyclopropyl group stability : Monitor temperature and pH to prevent ring-opening during purification.
  • Regulatory compliance : Ensure intermediates meet ICH guidelines for impurities (<0.1% for genotoxic species) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.